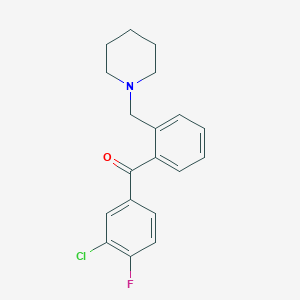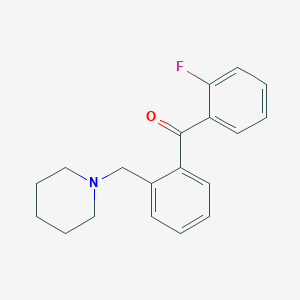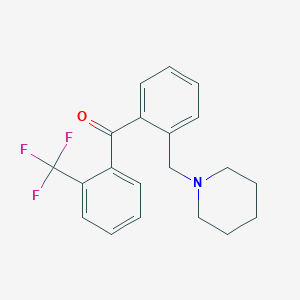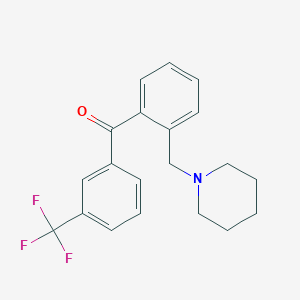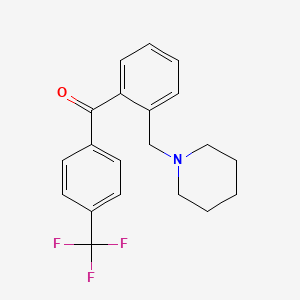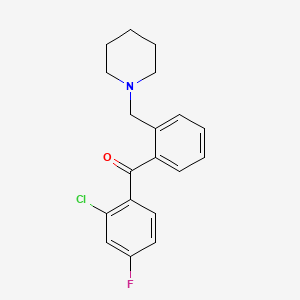![molecular formula C21H21F2NO3 B1327328 2,4-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898756-63-3](/img/structure/B1327328.png)
2,4-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Photoredox-Catalyzed Intramolecular Difluoromethylation
The study titled "Photoredox-Catalyzed Intramolecular Difluoromethylation of N-Benzylacrylamides Coupled with a Dearomatizing Spirocyclization" explores a novel chemical reaction that involves the difluoromethylation of N-benzylacrylamides. The process utilizes HCF2SO2Cl as the precursor for the HCF2 radical and is mediated by visible light. This reaction is significant as it leads to the formation of difluoromethylated 2-azaspiro[4.5]deca-6,9-diene-3,8-diones, which contain adjacent quaternary stereocenters. The conditions for the reaction are mild, and the yields range from moderate to excellent. This synthesis analysis is crucial for understanding the formation of complex molecules that include the difluoromethyl group, which is present in the compound "2,4-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone" .
Molecular Structure Analysis
The molecular structure of the compounds produced in the study involves a spirocyclic framework, which is a structural motif also found in the compound of interest. The presence of difluoromethyl groups and the creation of quaternary stereocenters are particularly noteworthy as they contribute to the molecule's three-dimensional structure and potential reactivity. The analysis of the molecular structure is essential for understanding the chemical and physical properties of the compound, as well as its potential applications in various fields, such as medicinal chemistry .
Chemical Reactions Analysis
The chemical reactions described in the paper involve a tandem cyclization/dearomatization process. This process is not only innovative but also adds to the repertoire of synthetic methods available for constructing complex molecular architectures. The difluoromethyl group is known for its ability to influence the biological activity of molecules, and its incorporation into the spirocyclic framework could have implications for the design of new pharmaceuticals or materials. The reaction's mild conditions and high efficiency make it an attractive method for synthesizing compounds similar to "2,4-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone" .
Physical and Chemical Properties Analysis
While the paper does not directly discuss the physical and chemical properties of "2,4-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone," the properties of the difluoromethylated 2-azaspiro[4.5]deca-6,9-diene-3,8-diones can provide some insights. The introduction of difluoromethyl groups is likely to affect the compound's lipophilicity, acidity, and overall stability. These properties are important for the compound's potential applications and can influence its behavior in biological systems or in various chemical environments .
Application of Fluorescent Probes
Although the second paper does not directly relate to the compound of interest, it discusses the synthesis of fluorophores that are sensitive to pH changes and can act as probes for metal cations. This study is relevant in the context of designing molecules with specific sensing capabilities, which could be an area of application for the compound "2,4-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone" if its fluorescence properties were to be explored. The high sensitivity and selectivity of the fluorophores to pH and metal cations highlight the importance of molecular design in creating effective sensors .
科学的研究の応用
Structural Studies in Drug Development
- Antitubercular Drug Research : A structural study of a related compound, (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043), was conducted to understand its potential as an antitubercular drug. This involved analyzing crystallography and variable temperature NMR measurements, providing insights into the drug's conformation and rotational barriers (Richter et al., 2022).
Pharmaceutical Synthesis and Evaluation
- Synthesis and Dopamine Agonist Activity : Research involving the synthesis of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, including analysis of their dopamine agonist activity, was conducted. This study focused on the central nervous system and peripheral dopamine agonist effects (Brubaker & Colley, 1986).
- Antiviral Activity Evaluation : A study on the synthesis and evaluation of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives demonstrated their potential antiviral activities, particularly against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).
Material Science and Chemical Synthesis
- Nonlinear Optical Material Development : The substance 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) was explored as a nonlinear optical material, with its synthesis, crystallization, and optical properties investigated for potential device applications (Kagawa et al., 1994).
Anticonvulsant and Anti-Coronavirus Activity
- Fluorinated Anticonvulsants Synthesis : A study synthesized N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones with fluoro or trifluoromethyl substituents, testing their anticonvulsant activity and analyzing the molecular electrostatic potentials (MEPs) of active and inactive derivatives (Obniska et al., 2006).
- Inhibition of Human Coronavirus Replication : Research focused on synthesizing 1-thia-4-azaspiro[4.5]decan-3-ones with amide groups at C-4 and various substitutions at C-2 and C-8, revealing their ability to inhibit human coronavirus 229E replication (Apaydın et al., 2019).
特性
IUPAC Name |
(2,4-difluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2NO3/c22-16-5-6-18(19(23)13-16)20(25)17-4-2-1-3-15(17)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLFFBJGUPGXQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643786 |
Source


|
| Record name | (2,4-Difluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,4-difluorophenyl)methanone | |
CAS RN |
898756-63-3 |
Source


|
| Record name | (2,4-Difluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

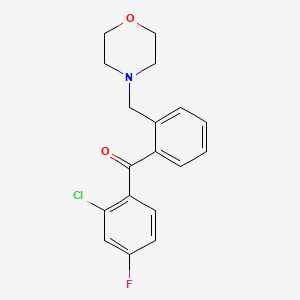
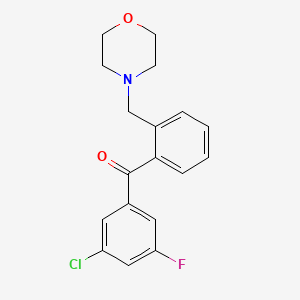
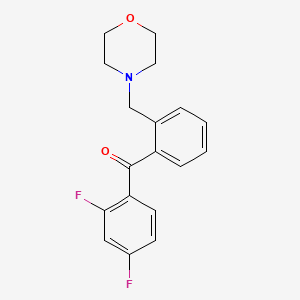
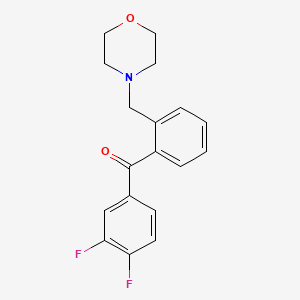
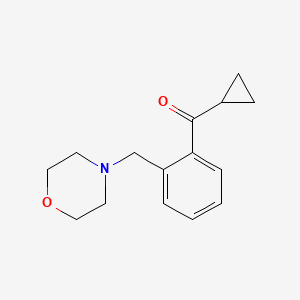
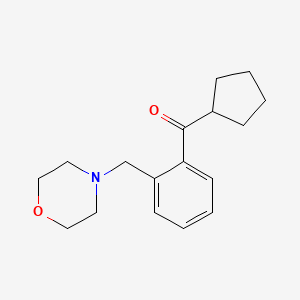
![Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327254.png)
![Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327255.png)
